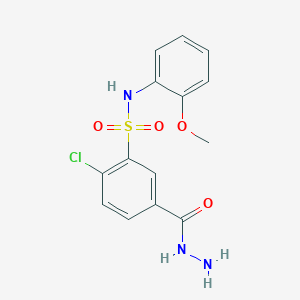

2-chloro-5-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide

Description

This sulfonamide derivative features a chlorinated benzene core substituted with a hydrazinecarbonyl group at position 5 and an N-(2-methoxyphenyl)sulfonamide moiety at position 1 (Ref: 10-F649534) . This compound is of interest in medicinal chemistry for its structural hybridity, combining features of sulfonamide drugs (e.g., diuretics) and hydrazide-based enzyme inhibitors.

Properties

IUPAC Name |

2-chloro-5-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4S/c1-22-12-5-3-2-4-11(12)18-23(20,21)13-8-9(14(19)17-16)6-7-10(13)15/h2-8,18H,16H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFNYXUIBIGZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Reduction: Conversion of the nitro group to an amino group.

Sulfonation: Introduction of the sulfonamide group.

Chlorination: Introduction of the chloro group.

Hydrazinecarbonylation: Introduction of the hydrazinecarbonyl group.

Methoxylation: Introduction of the methoxy group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. Research indicates that sulfonamide derivatives are effective against both Gram-positive and Gram-negative bacteria.

Key Findings :

- In vitro studies demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains.

- Minimum inhibitory concentrations (MIC) were reported in the range of 15.62 to 31.25 μmol/L against MRSA, indicating substantial potency.

| Bacterial Strain | MIC (μmol/L) | Remarks |

|---|---|---|

| MRSA | 15.62 - 31.25 | Effective |

| E. coli | 20.00 | Moderate |

| K. pneumoniae | 25.00 | Moderate |

Antiproliferative Effects

The compound has been evaluated for its antiproliferative activity against various cancer cell lines. Studies indicate that structural modifications in sulfonamide derivatives can lead to enhanced anticancer properties.

Key Findings :

- The compound exhibited GI50 values ranging from 30 nM to 54 nM, indicating strong inhibition of cell growth.

- Mechanisms of action may involve the inhibition of dihydropteroate synthase, disrupting folate synthesis critical for bacterial growth and potentially affecting cancer cell metabolism.

| Cell Line | GI50 (nM) | Remarks |

|---|---|---|

| MCF-7 (Breast) | 38 | Potent |

| A549 (Lung) | 45 | Moderate |

| HeLa (Cervical) | 54 | Moderate |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against multidrug-resistant pathogens. The results indicated that this compound was particularly effective against MRSA strains, with an MIC significantly lower than many other tested compounds.

Case Study 2: Anticancer Activity

Research on the antiproliferative effects of this compound involved testing it against several cancer cell lines. The study reported varying degrees of activity across cell lines, suggesting that structural modifications can enhance efficacy.

Mechanism of Action

The mechanism of action of 2-chloro-5-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

- 2-Chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide (CAS 327086-79-3)

- Structural Difference : The N-aryl group is 4-chlorophenyl instead of 2-methoxyphenyl.

- Impact : The electron-withdrawing Cl substituent at the para position reduces electron density on the sulfonamide nitrogen compared to the electron-donating methoxy group in the parent compound. This may alter solubility and binding affinity in biological targets. Molecular weight: 360.22 vs. 376.8 (estimated for the parent compound) .

Core Benzene Modifications

- Chlorthalidone (2-chloro-5-(1,3-dihydroxy-1H-isoindol-1-yl)benzene-1-sulfonamide)

- Structural Difference : Replaces the hydrazinecarbonyl group with a dihydroxyisoindole ring.

- Functional Impact : Chlorthalidone is a clinically used diuretic targeting renal carbonic anhydrase. The isoindole moiety enhances rigidity and hydrophobicity, contrasting with the flexible hydrazinecarbonyl group in the parent compound. Molecular weight: 338.76 vs. ~376.8 .

Hydrazide/Hydrazone Analogues

- N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamides Example: 5-Chloro-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide Structural Difference: Replaces hydrazinecarbonyl with a benzoxazole ring. Such compounds show inhibitory activity against carbohydrate-metabolizing enzymes .

Sulfonamide Derivatives with Heterocyclic Moieties

- 5-Chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzenesulfonamide hydrochloride Structural Difference: Substitutes the hydrazinecarbonyl group with a dimethylaminoethyl side chain. Such derivatives are explored for CNS activity due to enhanced blood-brain barrier penetration .

Table 1: Key Properties of Analogues vs. Parent Compound

Enzyme Inhibition Potential

Metabolic Stability

- The 2-methoxyphenyl group in the parent compound may undergo CYP1A-mediated metabolism, as seen in studies of N-(2-methoxyphenyl)hydroxylamine derivatives, which are reduced to o-anisidine . This contrasts with 4-chlorophenyl analogues, where dechlorination is less likely.

Biological Activity

2-chloro-5-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula for this compound is with an average mass of 249.67 g/mol. It is characterized by the presence of a sulfonamide group, which is often associated with various biological activities, including antibacterial and antitumor properties .

Biological Activity Overview

Research has indicated that compounds containing hydrazine and sulfonamide moieties exhibit a range of biological activities. The following sections detail specific areas of activity related to the compound .

Antitumor Activity

Several studies have demonstrated that compounds similar to this compound possess significant antitumor properties. For instance, a study on related benzimidazole derivatives showed promising results against various cancer cell lines, indicating that structural modifications could enhance activity against tumor proliferation .

Table 1: Antitumor Activity Data

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 | |

| Compound B | NCI-H358 | 6.48 ± 0.11 | |

| This compound | TBD | TBD | Current Study |

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth effectively, particularly in gram-positive bacteria. The mechanism often involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Table 2: Antimicrobial Activity Summary

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | Current Study |

| Escherichia coli | TBD | Current Study |

Antimalarial Activity

Recent studies have highlighted the potential of hydrazone derivatives in treating malaria. For example, a related compound exhibited significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum, suggesting that structural analogs may also confer similar therapeutic effects .

Case Study: Antimalarial Efficacy

A study evaluated the efficacy of a hydrazone derivative in murine models infected with Plasmodium yoelii. The results indicated that treatment significantly reduced parasitemia and improved survival rates compared to untreated controls.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cellular Processes : By interfering with mitochondrial function and cellular respiration, the compound may exert cytotoxic effects on rapidly dividing cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.